
Methyl 4-(hydroxymethyl)cyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(hydroxymethyl)cyclohexaneacetate is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane, featuring a hydroxymethyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(hydroxymethyl)cyclohexaneacetate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(hydroxymethyl)cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-(Carboxymethyl)cyclohexaneacetate.
Reduction: 4-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)cyclohexaneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)cyclohexaneacetate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Methyl 4-hydroxycyclohexanecarboxylate: Similar structure but lacks the hydroxymethyl group.
Cyclohexanecarboxylic acid methyl ester: Lacks both the hydroxymethyl and ester groups.
Uniqueness: Methyl 4-(hydroxymethyl)cyclohexaneacetate is unique due to the presence of both a hydroxymethyl group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-[4-(hydroxymethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
QLKXDMOTRQVQRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


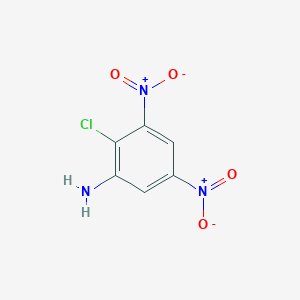
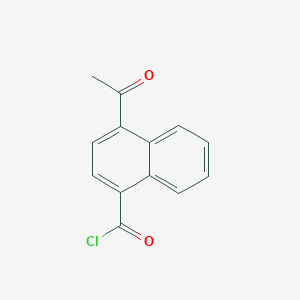
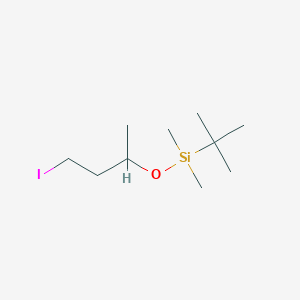

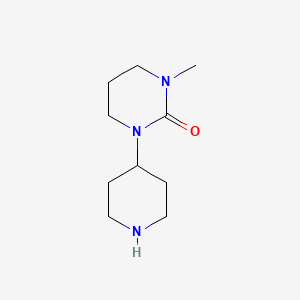

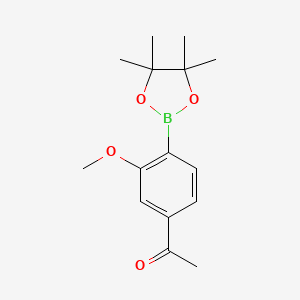


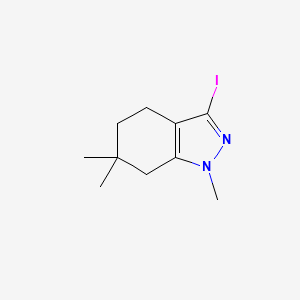

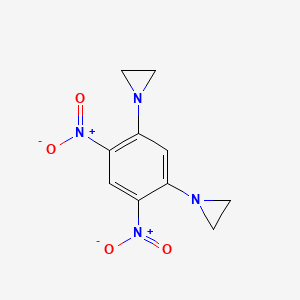

![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
